Ethylene bis(tribromoacetate)

Description

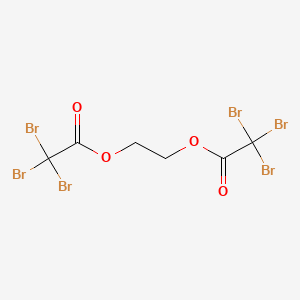

Ethylene bis(tribromoacetate) is a brominated organic compound structurally characterized by two tribromoacetate (CBr₃COO⁻) groups linked via an ethylene (–CH₂CH₂–) bridge. Tribromoacetate esters, in general, are noted for their utility as halogenation reagents due to the stability and leaving-group propensity of the bromide ion .

Properties

CAS No. |

94159-39-4 |

|---|---|

Molecular Formula |

C6H4Br6O4 |

Molecular Weight |

619.5 g/mol |

IUPAC Name |

2-(2,2,2-tribromoacetyl)oxyethyl 2,2,2-tribromoacetate |

InChI |

InChI=1S/C6H4Br6O4/c7-5(8,9)3(13)15-1-2-16-4(14)6(10,11)12/h1-2H2 |

InChI Key |

AZEYOLLKUUMOHW-UHFFFAOYSA-N |

Canonical SMILES |

C(COC(=O)C(Br)(Br)Br)OC(=O)C(Br)(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylene bis(tribromoacetate) can be synthesized through the esterification reaction between tribromoacetic acid and ethylene glycol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of ethylene bis(tribromoacetate) may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and controlled reaction parameters, such as temperature and pressure, are crucial to achieving a high-quality product. Additionally, purification steps such as recrystallization or distillation may be employed to remove any impurities and obtain the pure compound.

Chemical Reactions Analysis

Role in Catalytic Copolymerization Reactions

Ethylene bis(tribromoacetate) acts as a catalyst activator in the copolymerization of ethylene with α-olefins (e.g., propylene) and non-conjugated dienes (e.g., 5-ethylidene-2-norbornene). It enhances the activity of vanadium-based catalysts when combined with organoaluminium compounds, improving polymer properties such as molecular weight distribution and processability .

Key Reaction Components:

| Component | Role | Example Compounds |

|---|---|---|

| Organoaluminium compound | Co-catalyst | Ethylaluminium sesquichloride (EASC) |

| Vanadium compound | Primary catalyst | Vanadium trichloride (VCl₃) |

| Ethylene bis(tribromoacetate) | Catalyst activator | – |

Mechanism :

-

The activator stabilizes the vanadium catalyst, facilitating ethylene insertion into the polymer chain.

-

It moderates the oxidation state of vanadium, promoting selective chain propagation over side reactions .

Industrial Process Example :

-

Conditions : Continuous solution polymerization at 50–60°C, 1–30 bar pressure.

-

Yield : Polymers with ethylene content up to 90 mol% and controlled cold flow properties .

Nucleophilic Substitution Reactions

The tribromoacetate groups in ethylene bis(tribromoacetate) are highly electrophilic due to the electron-withdrawing effect of bromine, making them susceptible to nucleophilic attack.

Example Reaction with Amines:

Ethylene bis(tribromoacetate) reacts with primary amines (e.g., benzylamine) to form bis-pyrrole derivatives via sequential substitution and cyclization:

This reaction proceeds under mild conditions (room temperature, THF solvent) with acetic acid as a catalyst .

Wittig Olefination

Ethylene bis(tribromoacetate) participates in Wittig reactions after conversion to phosphonium salts.

Synthetic Pathway:

-

Phosphonium Salt Formation :

Reaction with triphenylphosphine (PPh₃) yields bis-phosphonium bromide intermediates: -

Olefination :

The phosphonium salts react with aldehydes (e.g., polygodial) to form α,β-unsaturated esters .

Application : Synthesis of dimeric and trimeric crosslinkers for bioactive molecules .

Hydrolysis

Under acidic or basic conditions, hydrolysis cleaves the ester bonds, yielding tribromoacetic acid and ethylene glycol:

Conditions : Typically requires heating in aqueous H₂SO₄ or NaOH.

Thermal Decomposition

While direct data on ethylene bis(tribromoacetate) decomposition is limited, brominated esters generally degrade at elevated temperatures (≥200°C), releasing HBr and forming carbonyl compounds:

Scientific Research Applications

Ethylene bis(tribromoacetate) has several applications in scientific research, including:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly those requiring bromine atoms as functional groups.

Materials Science: The compound is used in the preparation of flame retardants and other brominated materials due to its high bromine content.

Analytical Chemistry: It is employed in chromatographic techniques for the separation and analysis of complex mixtures.

Pharmacology: Research studies have explored its potential use in drug development and as a precursor for biologically active compounds.

Mechanism of Action

The mechanism of action of ethylene bis(tribromoacetate) involves its ability to undergo various chemical reactions, particularly those involving the bromine atoms. The bromine atoms can participate in electrophilic substitution reactions, making the compound a versatile reagent in organic synthesis. Additionally, the ester bonds in the compound can be hydrolyzed, releasing tribromoacetic acid and ethylene glycol, which can further participate in other chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between ethylene bis(tribromoacetate) and analogous haloacetates or bis-esters:

Key Findings from Research:

Reactivity in Organic Synthesis :

- Ethyl tribromoacetate is preferred over traditional HBr for brominating alcohols due to its lower toxicity and controlled reactivity . Ethylene bis(tribromoacetate) could similarly serve as a bis-electrophile in crosslinking reactions, though direct evidence is lacking.

- In contrast, ethylene glycol-based tribromoacetate esters (e.g., compounds 9–11 in ) are used to synthesize multivalent anticancer conjugates via Wittig olefination, highlighting the versatility of bromoacetate esters in medicinal chemistry .

This resistance suggests environmental persistence, a critical consideration for regulatory compliance.

Structural Impact on Function :

- Brominated esters generally exhibit higher molecular weights and densities compared to chlorinated analogs (e.g., ethylene bis(trichloroacetate) vs. brominated form), influencing their solubility and application in materials science .

Biological Activity

Ethylene bis(tribromoacetate) (EBTA), with the chemical formula CHBrO and CAS number 94159-39-4, is a compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of EBTA, highlighting its mechanisms, effects, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 619.518 g/mol |

| InChI Key | AZEYOLLKUUMOHW-UHFFFAOYSA-N |

| LogP | 4.68 |

EBTA exhibits biological activity primarily through its brominated structure, which may interact with various biological targets. The tribromoacetate moiety is known for its potential to disrupt cellular functions by acting as a halogenated electrophile. This can lead to the modification of proteins and nucleic acids, potentially resulting in cytotoxic effects.

Potential Mechanisms:

- Protein Modification : The bromine atoms can form covalent bonds with nucleophilic sites on proteins, altering their function.

- DNA Interaction : EBTA may intercalate into DNA, leading to mutations or disruptions in replication processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cell viability.

Case Studies

- Environmental Impact : A study investigating the degradation of brominated compounds found that EBTA could persist in aquatic environments, raising concerns about its bioaccumulation and long-term ecological effects .

- Pharmacological Research : Preliminary pharmacokinetic studies using liquid chromatography methods have been developed to analyze EBTA's behavior in biological systems. These studies aim to establish a profile for absorption, distribution, metabolism, and excretion (ADME) of the compound .

Applications

EBTA's unique properties make it suitable for various applications:

- Analytical Chemistry : It is used as a standard in chromatographic techniques due to its distinct retention characteristics.

- Potential Antimicrobial Agent : Given its structure, there is ongoing research into its efficacy against certain bacterial strains.

Q & A

Q. What are the optimal synthetic conditions for producing high-purity Ethylene bis(tribromoacetate), and how do reaction parameters influence yield?

- Methodology : Ethylene bis(tribromoacetate) can be synthesized via esterification of ethylene glycol with tribromoacetic acid under neat (solvent-free) conditions at elevated temperatures (e.g., 120–140°C). Reaction time, stoichiometric ratios, and catalyst selection (e.g., acidic or enzymatic catalysts) critically affect yield. Purification involves column chromatography (silica gel) to isolate the product from unreacted precursors .

- Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using acid value titration (target ≤7 mg KOH/g) and melting point analysis (141–146°C) .

Q. How can researchers characterize the thermal stability and decomposition pathways of Ethylene bis(tribromoacetate)?

- Methodology : Use differential scanning calorimetry (DSC) to determine melting points and thermal degradation thresholds. Thermogravimetric analysis (TGA) identifies decomposition temperatures (e.g., weight loss ≤0.5% at 150°C). Gas chromatography-mass spectrometry (GC-MS) analyzes volatile decomposition products, such as tribromoacetic acid or ethylene derivatives .

Q. What spectroscopic techniques are most effective for structural confirmation of Ethylene bis(tribromoacetate?

- Methodology :

- NMR : ¹H and ¹³C NMR to resolve ethylene backbone protons (δ ~4.2 ppm) and carbonyl carbons (δ ~165 ppm).

- FTIR : Confirm ester carbonyl stretches (~1740 cm⁻¹) and C-Br vibrations (~650 cm⁻¹).

- Elemental Analysis : Validate bromine content (theoretical ~72%) to confirm stoichiometry .

Advanced Research Questions

Q. How does Ethylene bis(tribromoacetate) function as a brominating agent in organic synthesis, and what mechanistic insights explain its selectivity?

- Methodology : In alcohol bromination, Ethylene bis(tribromoacetate) acts via nucleophilic substitution, transferring bromine atoms while avoiding HBr generation. Mechanistic studies (e.g., kinetic isotope effects or computational modeling) can elucidate its preference for primary over tertiary alcohols. Compare its reactivity with hexabromoacetone to identify steric/electronic factors .

- Data Analysis : Track reaction progress via ¹H NMR to monitor bromide formation and quantify byproduct formation (e.g., ester hydrolysis products) .

Q. What are the challenges in resolving contradictory data on the environmental persistence and biodegradability of Ethylene bis(tribromoacetate)?

- Methodology : Conduct biodegradation assays using soil or microbial consortia (e.g., Pseudomonas spp.) under varying pH/temperature conditions. Use LC-MS to detect intermediate metabolites (e.g., tribromoacetic acid). Contrast results with enzymatic studies (e.g., dehalogenase activity assays) to explain resistance to degradation observed in some environments .

- Contradiction Resolution : Address variability in degradation rates by standardizing test conditions (e.g., OECD 301B protocol) and reporting limits of detection (LOD) for analytical methods .

Q. How can computational chemistry models predict the electronic structure and reactivity of Ethylene bis(tribromoacetate) in catalytic systems?

- Methodology : Perform density functional theory (DFT) calculations to map molecular orbitals, partial charges, and bond dissociation energies. Validate models against experimental data (e.g., reaction kinetics or XRD crystal structures). Investigate ligand-metal interactions in organometallic catalysis (e.g., ruthenium complexes) .

- Application : Predict regioselectivity in cross-coupling reactions or optimize catalyst design for bromine transfer efficiency .

Q. What strategies mitigate surface staining or residue formation when incorporating Ethylene bis(tribromoacetate) into polymer matrices?

- Methodology : Optimize blending techniques (e.g., melt compounding vs. solvent casting) to ensure uniform dispersion. Use surfactants (e.g., sodium dodecyl sulfate) to enhance compatibility in water-based systems. Characterize surface morphology via scanning electron microscopy (SEM) and contact angle measurements .

- Limitations : Address trade-offs between antistatic efficacy and optical clarity by testing additive concentrations (0.1–2.0 wt%) .

Methodological Guidelines

- Purity Assessment : Combine titration (acid value), DSC (melting range), and HPLC (purity ≥98%) for batch consistency .

- Controlled Reactivity : Pre-activate the compound with Lewis acids (e.g., ZnCl₂) to enhance bromination efficiency in inert atmospheres .

- Ethical Compliance : Adhere to REB guidelines for handling brominated compounds, including waste disposal protocols (e.g., incineration with scrubbing systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.